N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal chemistry SAR Heterocyclic chemistry

This compound features a unique connectivity: furan at the isoxazole 5-position, carboxamide at the 3-methylene position, and benzodioxole as the acyl donor. The saturated methylene linker eliminates the Michael-acceptor liability present in acrylamide analogs (e.g., CAS 1105204-39-4), ensuring clean mechanism-of-action studies free from covalent protein modification artifacts. Positioned as a blank-slate chemical probe with no published bioactivity data, it is ideal for primary phenotypic or target-based screening campaigns where generating first-in-class data is the explicit objective. Forms a coherent SAR panel with the benzofuran variant (CAS 1105242-10-1) and regioisomeric inverted-amide analogs for comparative physicochemical profiling.

Molecular Formula C16H12N2O5
Molecular Weight 312.281
CAS No. 1105240-67-2
Cat. No. B2584639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1105240-67-2
Molecular FormulaC16H12N2O5
Molecular Weight312.281
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C16H12N2O5/c19-16(10-3-4-13-14(6-10)22-9-21-13)17-8-11-7-15(23-18-11)12-2-1-5-20-12/h1-7H,8-9H2,(H,17,19)
InChIKeyQXBVABVEOPSAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 989 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1105240-67-2): Core Structural Identity & Procurement Baseline


N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1105240-67-2, molecular formula C16H12N2O5, molecular weight 312.28 g/mol) is a synthetic small molecule belonging to the isoxazole-5-carboxamide class, assembling a furan-substituted isoxazole, a methylene linker, and a benzo[d][1,3]dioxole (1,3-benzodioxole) carboxamide moiety within a single scaffold . The compound is catalogued in several commercial screening libraries under identifiers such as EVT-2721713 . Its structure situates it at the intersection of two well-precedented pharmacophoric families—furan-isoxazoles and methylenedioxyphenyl (MDP) amides—but the specific connectivity pattern (furan at the isoxazole 5-position, carboxamide at the isoxazole 3-methylene position, and benzodioxole as the acyl donor) defines a distinct topology that is not exchangeable with regioisomeric or linker-modified analogs [1].

Why In-Class Isoxazole-Benzodioxole Analogs Cannot Substitute for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide


Although multiple compounds sharing the isoxazole-benzodioxole-carboxamide core are commercially available, their structural differences produce distinct molecular shapes, electronic profiles, and hydrogen-bonding patterns that preclude functional interchangeability. The closest commercially listed analogs differ in at least one of three critical features: (i) replacement of the furan ring with a benzofuran (e.g., CAS 1105242-10-1), which increases steric bulk and lipophilicity; (ii) positional isomerism where the carboxamide direction is reversed—placing the benzodioxole on the isoxazole ring and the furan as the acyl group (e.g., CAS 1040641-54-0, CAS 864923-62-6); or (iii) modification of the methylene linker geometry (e.g., acrylamide analogs such as CAS 1105204-39-4) [1]. These variations alter the vector of the terminal aromatic rings, the donor/acceptor character of the amide, and the conformational flexibility between the heterocyclic and pendant aromatic groups. For any assay-dependent selection, treating these compounds as interchangeable—even under the same generic “isoxazole-carboxamide” heading—would introduce uncontrolled variables in target engagement, physicochemical property profiling, and SAR interpretation. The evidence sections below quantify these differences where available and explicitly identify data gaps where primary comparative data are absent .

Quantitative Differentiation Evidence for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Versus Closest Analogs


Molecular Topology Differentiation: Furan vs. Benzofuran at the Isoxazole 5-Position

The target compound incorporates a furan ring (five-membered monocyclic heteroaromatic, two double bonds, one oxygen) at the isoxazole 5-position, whereas the closest commercially catalogued analog (CAS 1105242-10-1) replaces furan with benzofuran (furan fused to a benzene ring). This substitution increases the molecular weight from 312.28 to 362.3 g/mol, adds an additional aromatic ring, and substantially increases calculated logP and polar surface area parameters. While no direct head-to-head biological comparison has been published, the structural difference is deterministic for target-binding pocket complementarity, π-stacking geometry, and metabolic susceptibility profiles. Procuring the furan variant specifically (CAS 1105240-67-2) preserves the smaller, less lipophilic heterocycle required for focused SAR exploration around the isoxazole C5 vector .

Medicinal chemistry SAR Heterocyclic chemistry

Regioisomeric Amide Connectivity Defines Distinct Hydrogen-Bonding Vector

The target compound presents the carboxamide linkage such that the carbonyl is attached to the benzo[d][1,3]dioxole ring and the amine nitrogen is connected to the isoxazole 3-methylene group. In contrast, CAS 1040641-54-0 and CAS 864923-62-6 reverse this connectivity: benzodioxole is attached directly to the isoxazole ring, and furan attaches via a carbonyl to the amide nitrogen. This regioisomerism alters the orientation of the amide hydrogen-bond donor (NH) and acceptor (C=O) relative to the isoxazole and pendant aryl systems. Although no published binding or activity data directly compare these isomers, the topological difference is non-trivial for any pharmacophore model that relies on precise donor-acceptor geometry. Selection of the target regioisomer is therefore non-negotiable when constructing or testing structure-based hypotheses that involve the amide as a key recognition element .

Structural isomerism Hydrogen bonding Pharmacophore modeling

Methylene Linker Saturation Preserves Conformational Flexibility Relative to Acrylamide Analogs

The target compound uses a saturated methylene (-CH2-) linker between the isoxazole 3-position and the amide nitrogen. A closely indexed analog (CAS 1105204-39-4) replaces this with an α,β-unsaturated acrylamide linker ((Z)-propenamide), introducing planarity, extended conjugation, and potential thiol reactivity via Michael addition. The saturated linker of CAS 1105240-67-2 eliminates the electrophilic liability associated with the acrylamide moiety and provides greater torsional freedom, resulting in a distinct ensemble of low-energy conformers. No published comparative stability or reactivity data exist, but the linker saturation difference is mechanistically relevant for any application where off-target covalent modification or conformational pre-organization is a concern [1].

Conformational analysis Linker chemistry Medicinal chemistry design

Absence of Published Biological Potency Data for CAS 1105240-67-2 Versus Contextual Isoxazole Carboxamide Patent Landscape

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents reveals no published quantitative biological activity data (IC50, EC50, Ki, % inhibition, or phenotypic readout) for CAS 1105240-67-2 itself. The compound is listed in the EvitaChem screening library (catalog EVT-2721713) but without associated bioactivity annotations [1]. In contrast, structurally related isoxazole carboxamide compounds are claimed in patents for hearing loss/balance disorder (Novartis AG, WO2020/064032, US 2021/0355115) and as FXR agonists (US 11,124,489), establishing that the broader chemotype possesses tractable biological activity [2][3]. However, none of these patent documents specifically exemplify CAS 1105240-67-2 or provide comparative data against the closest analogs identified herein. This data gap means that any differentiation based on potency, selectivity, or target engagement cannot currently be made for the target compound.

Biological activity Patent landscape Data gap analysis

Recommended Application Scenarios for Procuring N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1105240-67-2)


Structure-Activity Relationship (SAR) Exploration at the Isoxazole C5 Position with a Monocyclic Heteroaromatic Probe

This compound is suited as a focused SAR probe where the goal is to evaluate the biological or biophysical consequence of a small, electron-rich monocyclic furan at the isoxazole 5-position, as opposed to larger bicyclic (benzofuran) or substituted-phenyl alternatives. As established in Evidence Items 1 and 2, the furan substitution and the specific regioisomeric carboxamide connectivity define a unique chemotype that cannot be mimicked by the commercially available benzofuran or inverted-amide analogs . The compound can serve as the minimal steric-volume reference point in a matrix of C5-substituted isoxazole analogs, enabling systematic deconvolution of steric, electronic, and lipophilic contributions at this vector.

Covalent-Reactivity-Free Conformational Probing via the Saturated Methylene Linker

For research programs investigating isoxazole-carboxamide conformational preferences or target binding modes where linker electrophilicity must be strictly avoided, CAS 1105240-67-2 is the appropriate selection over the α,β-unsaturated acrylamide analog (CAS 1105204-39-4). The saturated methylene linker eliminates the Michael-acceptor liability, as discussed in Evidence Item 3, and permits unconstrained rotation around the CH2-NH bond, making the compound suitable for co-crystallography, NMR conformational analysis, or any assay in which covalent protein modification by an acrylamide would confound the readout [1]. This property is critical for clean mechanism-of-action studies.

De Novo Biological Profiling of an Uncharacterized Isoxazole-Benzodioxole Scaffold

As documented in Evidence Item 4, CAS 1105240-67-2 has no published biological potency data, positioning it as a blank-slate chemical probe for discovery-stage screening. The compound's structural placement within the biologically active isoxazole carboxamide class (demonstrated in patent programs for hearing loss and FXR agonism) suggests it may exhibit polypharmacology, but all activity readouts will be novel [2][3]. Procurement is therefore most appropriate for primary phenotypic or target-based screening campaigns where generating first-in-class data for this specific scaffold is the explicit objective, rather than for follow-up studies where benchmarked potency comparators are required.

Physicochemical and Metabolic Stability Benchmarking Against Regioisomeric Isoxazole-Benzodioxole Controls

The compound, together with its regioisomeric analogs (CAS 1040641-54-0 and CAS 864923-62-6) and the benzofuran variant (CAS 1105242-10-1), forms a coherent set for comparative physicochemical profiling—including logP/logD determination, thermodynamic solubility, microsomal or hepatocyte metabolic stability, and plasma protein binding. Such head-to-head comparative data would be generated de novo, as no published values exist, but the structural rationale for differential behavior (amide vector, furan vs. benzofuran lipophilicity, linker flexibility) is well-founded as outlined in Sections 2 and 3 . This panel can inform lead selection for programs considering the isoxazole-benzodioxole chemotype.

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